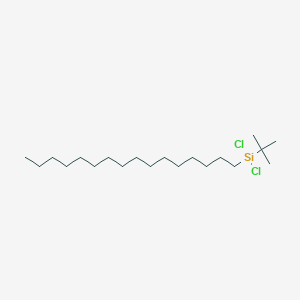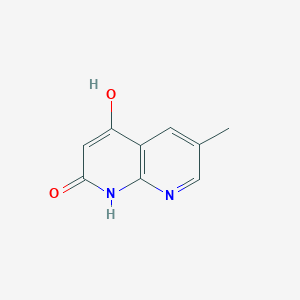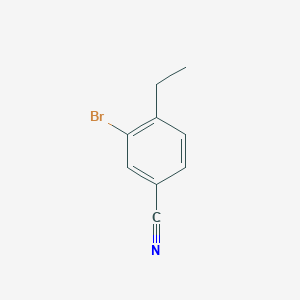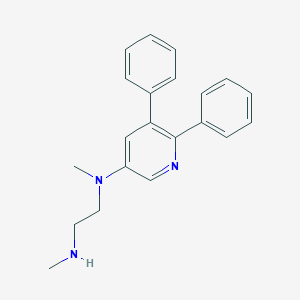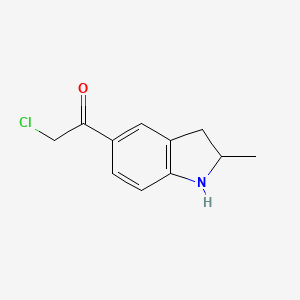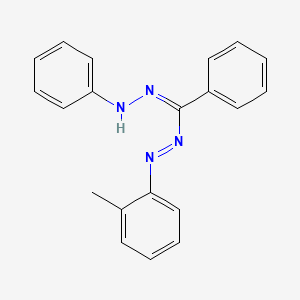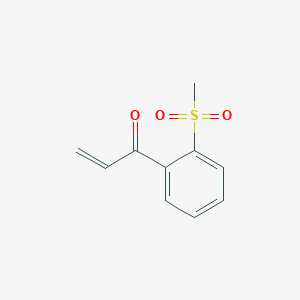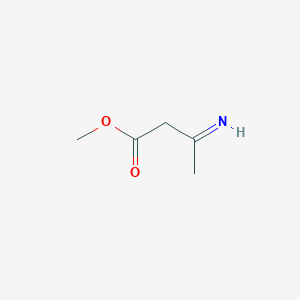
Methyl 3-iminobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its methyl ester and imine functional groups, making it a valuable intermediate in organic synthesis. It is commonly used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-iminobutanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with ammonia under controlled conditions to form the imine derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under pressure. The process is optimized to maximize yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives using reducing agents like sodium borohydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted imines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-iminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 3-iminobutanoate involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and cellular processes. The compound’s reactivity allows it to participate in various biochemical pathways, influencing cellular functions and signaling mechanisms.
Comparaison Avec Des Composés Similaires
- Methyl 3-aminobutanoate
- Methyl 3-aminocrotonate
- Methyl 3-methylbutanoate
Comparison: Methyl 3-iminobutanoate is unique due to its imine functional group, which imparts distinct reactivity compared to similar compounds like methyl 3-aminobutanoate and methyl 3-aminocrotonate. The presence of the imine group allows for specific interactions and reactions that are not possible with the corresponding amine derivatives. This uniqueness makes this compound a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
methyl 3-iminobutanoate |
InChI |
InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h6H,3H2,1-2H3 |
Clé InChI |
SNEKCFHCPSDOKH-UHFFFAOYSA-N |
SMILES canonique |
CC(=N)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13122785.png)
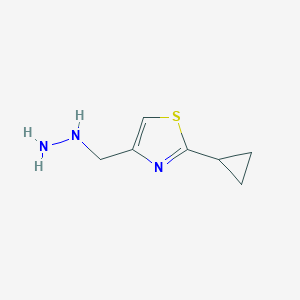

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
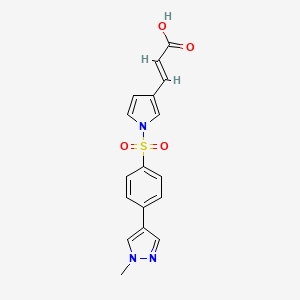
![6-(o-Tolyl)-4H-pyrrolo[2,3-b]pyrazine](/img/structure/B13122801.png)
